1-[(Cinnamoyloxy)imino]cyclododecane
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Overview
Description
1-[(Cinnamoyloxy)imino]cyclododecane is a chemical compound with the molecular formula C21H29NO2 and a molecular weight of 327.46 . It is also known by other names such as N-(Cinnamoyloxy)-N-cyclododecylidenamine and cyclododecylideneamino (2Z)-3-phenylprop-2-enoate . This compound is characterized by its unique structure, which includes a cyclododecane ring and a cinnamoyloxy group.
Preparation Methods
The synthesis of 1-[(Cinnamoyloxy)imino]cyclododecane typically involves the reaction of cyclododecanone with cinnamoyl chloride in the presence of a base such as pyridine . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-[(Cinnamoyloxy)imino]cyclododecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-[(Cinnamoyloxy)imino]cyclododecane has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Cinnamoyloxy)imino]cyclododecane involves its interaction with specific molecular targets and pathways. The cinnamoyloxy group is known to interact with enzymes and receptors, modulating their activity. The cyclododecane ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
1-[(Cinnamoyloxy)imino]cyclododecane can be compared with similar compounds such as:
Cyclododecanone oxime: Similar in structure but lacks the cinnamoyloxy group.
Cinnamoyl chloride: Contains the cinnamoyloxy group but lacks the cyclododecane ring.
Cyclododecylideneamine: Similar in structure but with different substituents.
These comparisons highlight the unique combination of the cyclododecane ring and cinnamoyloxy group in this compound, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
(cyclododecylideneamino) (Z)-3-phenylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c23-21(18-17-19-13-9-8-10-14-19)24-22-20-15-11-6-4-2-1-3-5-7-12-16-20/h8-10,13-14,17-18H,1-7,11-12,15-16H2/b18-17- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZHOVKJSZSIIS-ZCXUNETKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(=NOC(=O)C=CC2=CC=CC=C2)CCCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCCCC(=NOC(=O)/C=C\C2=CC=CC=C2)CCCCC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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